![molecular formula C24H20N6O6S B2451406 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 902594-14-3](/img/structure/B2451406.png)

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

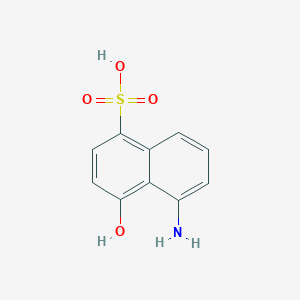

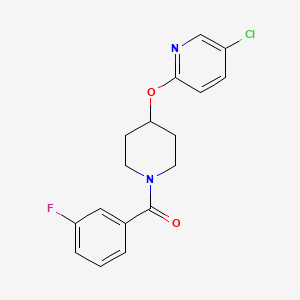

The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a nitrophenyl group, a thioacetamide group, and a furan ring. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring system is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline ring (a fused six-membered benzene ring and a five-membered ring containing two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The thioacetamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors such as the size and shape of the molecule and the presence of polar functional groups .Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide has focused on their synthesis and structural analysis. For instance, Hong Sun et al. (2021) synthesized a related compound and analyzed its structure using NMR, FT-IR spectroscopy, MS, and X-ray diffraction, revealing details about its molecular and crystal structure (Hong Sun et al., 2021).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds in this category. L. Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and found them effective against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (L. Antypenko et al., 2017).

Anticancer Properties

Compounds with structural similarities have also been investigated for their anticancer activities. For example, Andrii K. Bilyi et al. (2015) synthesized 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their derivatives, some of which showed significant antibacterial and anticancer activities (Andrii K. Bilyi et al., 2015).

Antihistaminic Activity

Research has also focused on the antihistaminic potential of these compounds. M. Gobinath et al. (2020) synthesized 1-substituted-4-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, demonstrating significant H1-antihistaminic activity, indicating their potential use in allergy treatment (M. Gobinath et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of [1,2,4]triazolo[1,5-c]quinazolines, which are known to interact with a variety of biomolecular targets due to their ability to form hydrogen bonds and possess high dipole moments . They have shown affinity to adenosine and benzodiazepine receptors .

Mode of Action

It is known that the [1,2,4]triazolo[1,5-c]quinazolines interact with their targets through hydrogen bond formation . The compound’s nitrophenyl group may also play a role in its interaction with its targets.

Biochemical Pathways

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (496539 Da) and its polar functional groups suggest that it may have good bioavailability

Result of Action

Given the biological activities reported for [1,2,4]triazolo[1,5-c]quinazoline derivatives, it is likely that the compound has a variety of effects at the molecular and cellular levels .

Future Directions

Properties

IUPAC Name |

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h3-11H,12-13H2,1-2H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJVXSSOUSIEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2451323.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)

![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2451327.png)

![2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451328.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)

![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)